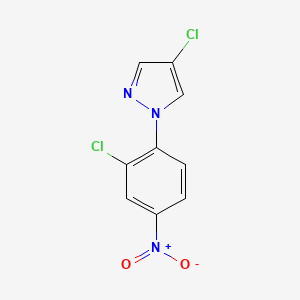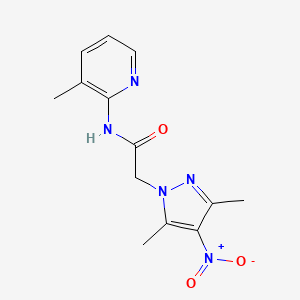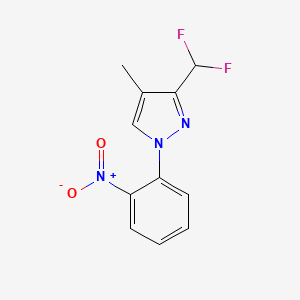![molecular formula C13H12N4O2 B10909782 [2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B10909782.png)
[2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrazole moiety. The final step involves the acylation of the benzimidazole-pyrazole intermediate to form the acetic acid derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs that target specific diseases, such as cancer or infectious diseases, by modulating biological pathways.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance, such as increased durability or improved chemical resistance.
Mechanism of Action
The mechanism of action of [2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid include:
- [2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]propionic acid
- [2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]butyric acid
- [2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]valeric acid
Uniqueness
The uniqueness of this compound lies in its specific acetic acid moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as different binding affinities or metabolic stability.
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[2-(2-methylpyrazol-3-yl)benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H12N4O2/c1-16-11(6-7-14-16)13-15-9-4-2-3-5-10(9)17(13)8-12(18)19/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
UVCJOBFLHYMXNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC3=CC=CC=C3N2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10909703.png)
![N-cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909710.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B10909713.png)

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909744.png)
![2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10909758.png)
![2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B10909759.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10909763.png)

![2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid](/img/structure/B10909774.png)
![Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10909778.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10909784.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B10909785.png)
